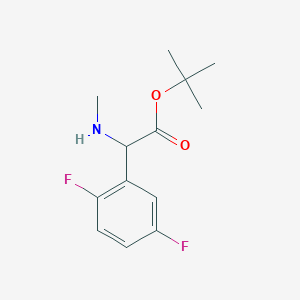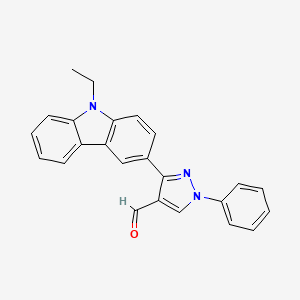
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that features a carbazole moiety linked to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethylcarbazole, which is then functionalized at the 3-position to introduce the pyrazole ring. The final step involves the formylation of the pyrazole ring to obtain the aldehyde group.
Preparation of 9-Ethylcarbazole: This can be achieved through the alkylation of carbazole using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The 3-position of 9-ethylcarbazole is functionalized using a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Formylation: The pyrazole ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices such as OLEDs and solar cells due to its excellent charge transport properties.
作用機序
The mechanism of action of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. In materials science, its electronic properties are exploited for charge transport and light emission.
類似化合物との比較
Similar Compounds
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid:
Uniqueness
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of both the carbazole and pyrazole moieties, which confer distinct electronic and photophysical properties. The aldehyde group also provides a versatile functional handle for further chemical modifications.
特性
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-26-22-11-7-6-10-20(22)21-14-17(12-13-23(21)26)24-18(16-28)15-27(25-24)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZDZFIMDSJCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
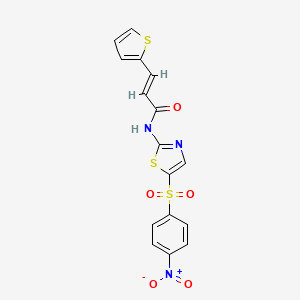
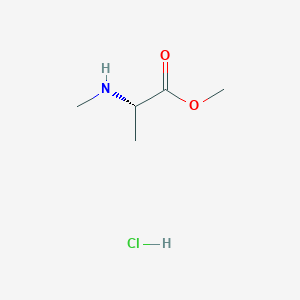
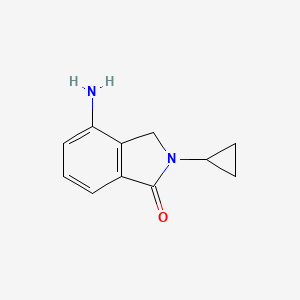
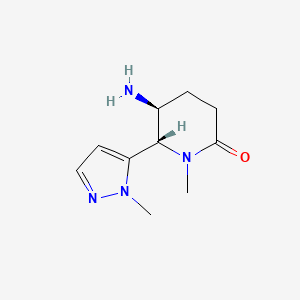
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
![2-(3-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2760160.png)
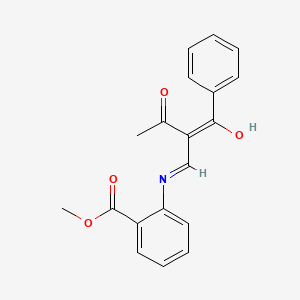
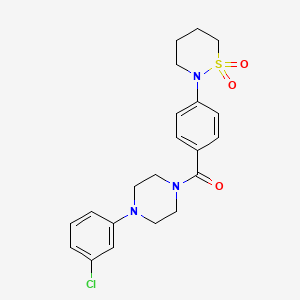
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)
